molecular formula C8H6ClN3 B11908878 4-Chlorocinnolin-6-amine

4-Chlorocinnolin-6-amine

Cat. No.: B11908878
M. Wt: 179.60 g/mol
InChI Key: RNVIIXWTKFKMOD-UHFFFAOYSA-N
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Description

4-Chlorocinnolin-6-amine is an organic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorocinnolin-6-amine typically involves the reaction of 4-chlorocinnoline with ammonia or an amine under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chlorocinnoline is treated with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocinnolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products:

Scientific Research Applications

4-Chlorocinnolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorocinnolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • 4-Chlorocinnoline
  • 6-Aminocinnoline
  • 4-Bromocinnolin-6-amine

Comparison: 4-Chlorocinnolin-6-amine is unique due to the presence of both a chlorine atom and an amine group on the cinnoline ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to 4-Chlorocinnoline, the amine group in this compound provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chlorocinnolin-6-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H,10H2

InChI Key

RNVIIXWTKFKMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN=N2)Cl

Origin of Product

United States

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